molecular formula C11H11BrN4O B8767923 6-(Benzyloxy)-5-bromopyrimidine-2,4-diamine CAS No. 127116-70-5

6-(Benzyloxy)-5-bromopyrimidine-2,4-diamine

Cat. No. B8767923
CAS RN: 127116-70-5
M. Wt: 295.14 g/mol
InChI Key: UFPIUYMVVMDAIY-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-bromopyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C11H11BrN4O and its molecular weight is 295.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Benzyloxy)-5-bromopyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)-5-bromopyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

127116-70-5

Product Name

6-(Benzyloxy)-5-bromopyrimidine-2,4-diamine

Molecular Formula

C11H11BrN4O

Molecular Weight

295.14 g/mol

IUPAC Name

5-bromo-6-phenylmethoxypyrimidine-2,4-diamine

InChI

InChI=1S/C11H11BrN4O/c12-8-9(13)15-11(14)16-10(8)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16)

InChI Key

UFPIUYMVVMDAIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2Br)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Diamino-5-bromo-6-chloropyrimidine (Phillips et. al., J. Org. Chem., 29, 1488-1490 (1963)) (2.3 g, 10 mmol) was added to a solution of sodium (0.29 g, 12.5 mmol) in benzyl alcohol (10 mL) under argon. The solution was heated in a 130° C. oil bath for 3 h and the benzyl alcohol was evaporated under reduced pressure to give a white solid. This solid was washed with water, and air dried. Crystallization from 50% aqueous ethanol gave white crystalline needles of 3f: yield, 2.32 g (76%); mp 165°-166° C. (lit. 136° C.; Kosary et. al., Acta Pharm. Hung., 49, 241-247 (1989)); UV (pH 1)) λmax 236 nm (ε=0.873×104), 291 (1.388×104); (pH 6.9) 236 (0.850×104), 277 (0.835×104); (pH 13) 234 (0.869×104), 277 (0.827×104); 1H NMR δ5.30 (s, 2H, ARCH2), 6.15 (s, 2H, NH2, exchange with D2O), 6.32 (s, 2H, NH2, exchange with D2O), 7.31-7.45 (m, 5H, ArH); MS (EI) calcd. m/z for C11H11N4O79Br 294.0115, found 294.0127; calcd. m/z for C11H11N4O81Br 296.0094, found 296.0083; Anal. (C11H11N4OBr) C, H, N.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name

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